7-ethyl-2,3-dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine
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Overview
Description
7-ethyl-2,3-dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine is a useful research compound. Its molecular formula is C15H16N4 and its molecular weight is 252.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 252.137496527 g/mol and the complexity rating of the compound is 303. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Several studies have focused on the synthesis and evaluation of various derivatives of 1,2,4-triazines, including 7-ethyl-2,3-dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine, for their potential antimicrobial activities. For instance, novel pyrazole, pyridine, [1,2,4]triazolo[1,5-α]pyrimidine, benzimidazo[1,2-a]pyrimidine, and 1,2,4-triazolo[3,4-c][1,2,4]triazine derivatives incorporating a thiophene moiety have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds showed higher activity against specific fungal strains than the standard drug Amphotericin B, highlighting their potential as antimicrobial agents (Mabkhot et al., 2016).
Photophysical Properties and Acid-Base Interactions
The acid-base interaction and photophysical properties of 2,3-dimethyl-6-phenylimidazo-[1,2-b]-1,2,4-triazine have been studied, revealing its unique behavior in both ground and excited states. The research showed that protonation of the molecule occurs at the N5 atom of the imidazole ring, and the basicity of the N5 atom decreases upon excitation. These findings are crucial for understanding the chemical behavior of such compounds and could guide their application in photodynamic therapy and as photoactive materials (Dmitruk et al., 1995).
Antitumor Activity
Research into the antitumor activity of imidazotetrazines, a class of compounds related to this compound, has shown promising results. For example, the synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, a novel compound, demonstrated curative activity against L-1210 and P388 leukemia, suggesting the potential of such derivatives as broad-spectrum antitumor agents (Stevens et al., 1984).
Mechanism of Action
Future Directions
The future research directions in this field could involve the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects . Additionally, the exploration of the bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .
Properties
IUPAC Name |
7-ethyl-2,3-dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c1-4-13-14(12-8-6-5-7-9-12)17-15-16-10(2)11(3)18-19(13)15/h5-9H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGKQWRNVAUSTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2N1N=C(C(=N2)C)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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